molecular formula C6H5ClO2 B084777 5-Methylfuran-2-carbonyl chloride CAS No. 14003-11-3

5-Methylfuran-2-carbonyl chloride

Cat. No. B084777
Key on ui cas rn: 14003-11-3
M. Wt: 144.55 g/mol
InChI Key: ZURUVZFDEVKNCE-UHFFFAOYSA-N
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Patent
US06303606B1

Procedure details

A solution of 0.31 g of SOCl2 in 2 ml of benzene was added dropwise at 0° C. under nitrogen atmosphere to a solution of 0.22 g of 5-methylfuran-2-carboxylic acid, prepared following the method described by Robert et al., Eur. J. Med. Chem. 30, 915-924 (1995), in 5 ml of benzene. The mixture was stirred at 80° C. for 1 hour and the excess SOCl2 was then distilled off. The residue (0.24 g, 97% of theory) was utilized for the next step without further purification.
Name
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=S(Cl)[Cl:3].[CH3:5][C:6]1[O:10][C:9]([C:11]([OH:13])=O)=[CH:8][CH:7]=1>C1C=CC=CC=1>[CH3:5][C:6]1[O:10][C:9]([C:11]([Cl:3])=[O:13])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0.22 g
Type
reactant
Smiles
CC1=CC=C(O1)C(=O)O
Name
Quantity
2 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
DISTILLATION
Type
DISTILLATION
Details
the excess SOCl2 was then distilled off
CUSTOM
Type
CUSTOM
Details
The residue (0.24 g, 97% of theory) was utilized for the next step without further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=CC=C(O1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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